4-isobutoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been studied extensively. For instance, a study on the design and synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition was conducted . The synthesis involved intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium thiocyanate in ethanol .
Molecular Structure Analysis
The molecular structure of “4-isobutoxy-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide” consists of a benzenesulfonamide core with an isobutoxy group at the 4-position and a 1-isopropylpiperidin-4-yl methyl group attached to the nitrogen of the sulfonamide.
Scientific Research Applications
Photochemical Decomposition of Sulfamethoxazole
Research by Zhou and Moore (1994) explored the photolability of sulfamethoxazole in acidic aqueous solutions, identifying primary photoproducts and proposing pathways for their formation. This study provides a foundational understanding of the photochemical behavior of sulfonamide compounds, which could be relevant for environmental and degradation studies of related compounds (Wei Zhou & D. Moore, 1994).
Endothelin Antagonists
Murugesan et al. (1998) investigated biphenylsulfonamides as novel series of endothelin-A selective antagonists, identifying structural features contributing to their activity. This research highlights the therapeutic potential of sulfonamide derivatives in cardiovascular diseases (N. Murugesan et al., 1998).
Nonlinear Optics Applications
A study by Anwar et al. (2000) on 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics demonstrates the utility of sulfonamide derivatives in materials science, particularly in the development of noncentrosymmetric structures for optical applications (Anwar et al., 2000).
Photodynamic Therapy for Cancer Treatment
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showcasing their potential in photodynamic therapy for cancer treatment due to their significant singlet oxygen quantum yield (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Molecular Conformation Studies
Vigorito et al. (2022) analyzed the conformations of benzenesulfonamides using rotational spectroscopy, providing detailed insights into their molecular structures and potential bioactive conformations (Annalisa Vigorito et al., 2022).
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-15(2)14-24-18-5-7-19(8-6-18)25(22,23)20-13-17-9-11-21(12-10-17)16(3)4/h5-8,15-17,20H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOBUYIQHTZSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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